molecular formula C11H9F3N4 B2682963 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 2219376-56-2

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2682963
CAS No.: 2219376-56-2
M. Wt: 254.216
InChI Key: OQLFRXAEMMSYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine is a versatile chemical scaffold in medicinal and agricultural chemistry research. The pyrimidine core is an electron-rich aromatic heterocycle and a fundamental building block in nucleic acids, making derivatives based on this structure highly relevant for probing biological systems . The presence of both a hydrazinyl group and a phenyl ring on the pyrimidine core makes this compound a valuable intermediate for the synthesis of diverse heterocyclic libraries, particularly through condensation reactions . Compounds featuring the 4-phenyl-6-(trifluoromethyl)pyrimidine structure have demonstrated significant research value across multiple fields. They are investigated as key precursors in the development of novel anti-infective agents, with some analogues showing potent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains . Furthermore, structurally similar 2-aminopyrimidine compounds have exhibited excellent fungicidal activity against pathogens like Botrytis cinerea , with some derivatives outperforming commercial fungicides in activity assays . The trifluoromethyl group is a common feature in modern drug and agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and overall bioavailability . Researchers utilize this hydrazinyl-pyrimidine as a privileged synthon for constructing potential therapeutic and agrochemical candidates. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-6-9(18-15)17-10(16-8)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLFRXAEMMSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2-phenyl-4,6-dichloropyrimidine with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The phenyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Amide vs. Hydrazinyl Groups
  • Amide-containing analogs: describes trifluoromethyl pyrimidine derivatives with amide moieties, such as 2-substituted-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid.
Cyclopropyl vs. Phenyl Groups
  • 4-Cyclopropyl analogs: lists 4-cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine, where the cyclopropyl group introduces steric hindrance and electron-donating effects.

Substituent Variations at the 2-Position

Thiophene vs. Phenyl Groups
  • Thiophene-containing analogs: and describe pyrimidines with thiophene substituents (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine). Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to phenyl, but its reduced hydrophobicity could limit membrane permeability .
Halogenated Phenyl Groups
  • Dichlorophenyl analogs: highlights 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine, where chlorine atoms increase lipophilicity and may improve target binding via halogen bonding. However, the added molecular weight (369.2 g/mol) could reduce solubility compared to the non-halogenated target compound .

Substituent Variations at the 6-Position

Trifluoromethyl vs. Halogen or Alkyl Groups
  • Chloro/fluoro analogs : and include compounds like 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine , where halogens at the 6-position may alter electronic properties but lack the strong electron-withdrawing effect of CF₃. This could reduce metabolic stability compared to the target compound .

Biological Activity

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and binding affinity to biological targets. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrimidine skeleton.
  • Introduction of the Hydrazinyl Group : This is achieved through nucleophilic substitution reactions where hydrazine derivatives are introduced to the pyrimidine ring.
  • Trifluoromethylation : The trifluoromethyl group can be incorporated using reagents such as trifluoromethyl iodide or via other fluorination techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the nanomolar range, indicating potent activity.

Cell LineIC50 (µM)
H4600.07
HT-290.05
MDA-MB-231Not reported

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties, although detailed investigations are still warranted.
  • Anti-inflammatory Effects : Pyrimidine derivatives often exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which could also be a potential area for further exploration with this compound.

Case Studies

A notable study investigated a series of pyrimidine derivatives, including this compound, for their antiproliferative effects against various cancer cell lines. The findings indicated that modifications on the pyrimidine core significantly influenced biological activity, with certain derivatives demonstrating enhanced potency compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves cyclocondensation or nucleophilic substitution reactions. For hydrazinyl-substituted pyrimidines, a common approach is reacting hydrazine derivatives with halogenated precursors (e.g., 2-phenyl-6-(trifluoromethyl)pyrimidine-4-chloride). Key steps include:

  • Reagent Selection : Use anhydrous solvents (DMF, EtOH) and catalysts (Et₃N) to enhance reactivity and reduce side reactions .
  • Condition Optimization : Heating under reflux (e.g., 8–12 hours) with stoichiometric control of hydrazine to avoid over-functionalization .
  • Purification : Recrystallization from ethanol or chromatographic methods to isolate the product. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, hydrazinyl NH₂ signals at δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.1 for C₁₁H₁₀F₃N₅) .
  • FT-IR : Detects functional groups (N-H stretch at ~3300 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the hydrazinyl group influence the reactivity of the pyrimidine core in nucleophilic substitution or cyclization reactions?

  • Methodological Answer :

  • Reactivity Analysis : The hydrazinyl group acts as a strong nucleophile, enabling reactions with electrophiles (e.g., carbonyl compounds or alkyl halides). For example, condensation with oxalyl chloride forms triazine derivatives .
  • Mechanistic Studies : Use kinetic studies (UV-Vis monitoring) or isotopic labeling (¹⁵N NMR) to track hydrazine participation in bond formation .
  • Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and transition states, explaining regioselectivity in reactions .

Q. What computational strategies are effective for predicting the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases) by aligning the trifluoromethyl group in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from in vitro assays .

Q. How should researchers resolve contradictions between spectroscopic data and X-ray crystallography results during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with crystallographic parameters (bond lengths/angles from SHELX-refined structures) .
  • Dynamic Effects : Consider temperature-dependent NMR to identify conformational flexibility that X-ray static structures may miss .
  • Multi-Technique Approach : Pair crystallography with electron diffraction or solid-state NMR for polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.